

Synthesis of Novel Thioridazine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Thioridazine*

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Introduction

Thioridazine, a phenothiazine derivative, has a long history as an antipsychotic medication. However, recent research has unveiled its potential in other therapeutic areas, notably as an antimicrobial and anticancer agent.^{[1][2]} This has spurred significant interest in the synthesis of novel **thioridazine** derivatives with enhanced efficacy and reduced toxicity. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of these novel compounds, with a focus on their anti-tubercular and anticancer activities.

Synthetic Strategies and Methodologies

The synthesis of novel **thioridazine** derivatives typically involves modifications at three key positions of the parent molecule: the piperidine ring, the ethyl side chain, and the phenothiazine nucleus. Common strategies include N-alkylation of the piperidine nitrogen, replacement of the piperidine moiety with other heterocyclic systems, and substitution on the phenothiazine ring.

General Synthesis of N-Substituted Thioridazine Derivatives

A common route to N-substituted **thioridazine** derivatives involves the demethylation of **thioridazine** to yield the secondary amine, followed by reductive amination with various

aldehydes or ketones.[\[1\]](#)

Experimental Protocol: Synthesis of N-Benzyl-desmethyl-thioridazine

- Demethylation of **Thioridazine**: **Thioridazine** (1.0 g, 2.7 mmol) is dissolved in dry 1,2-dichloroethane (20 mL). 1-Chloroethyl chloroformate (0.46 mL, 4.05 mmol) is added, and the mixture is refluxed for 2 hours. The solvent is evaporated under reduced pressure. Methanol (20 mL) is added, and the mixture is refluxed for 1 hour. The solvent is evaporated, and the residue is purified by column chromatography to yield desmethyl-thioridazine.[\[1\]](#)
- Reductive Amination: Desmethyl-thioridazine (100 mg, 0.28 mmol) and benzaldehyde (0.04 mL, 0.42 mmol) are dissolved in tetrahydrofuran (10 mL). The solution is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (89 mg, 0.42 mmol) is added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by column chromatography to yield N-benzyl-desmethyl-thioridazine.[\[1\]](#)

Synthesis of Thioridazine Analogs with Modified Side Chains

Modifications of the side chain often involve replacing the piperidine-ethyl moiety with other amine-containing groups, such as piperazines or thiomorpholines.[\[1\]](#)

Experimental Protocol: Synthesis of 10-(3-(4-Methylpiperazin-1-yl)propyl)-2-(methylthio)-10H-phenothiazine

- Synthesis of 10-(3-chloropropyl)-2-(methylthio)-10H-phenothiazine: 2-(Methylthio)phenothiazine (1.0 g, 4.36 mmol) is dissolved in acetone (30 mL). Anhydrous potassium carbonate (1.2 g, 8.72 mmol) and 1-bromo-3-chloropropane (1.37 g, 8.72 mmol) are added. The mixture is refluxed for 24 hours. The solvent is evaporated, and the residue is partitioned between water and dichloromethane. The organic layer is dried and concentrated to give the crude product, which is purified by column chromatography.[\[1\]](#)
- Reaction with N-methylpiperazine: 10-(3-Chloropropyl)-2-(methylthio)-10H-phenothiazine (200 mg, 0.62 mmol), N-methylpiperazine (0.28 mL, 2.48 mmol), and a catalytic amount of

sodium iodide are heated at 150°C for 3 hours under a nitrogen atmosphere. Water is added, and the product is extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for a selection of synthesized **thioridazine** derivatives.

Table 1: Physicochemical and Yield Data for Selected Thioridazine Derivatives[1]

Compound ID	Molecular Formula	Yield (%)	Melting Point (°C)
3	C ₂₀ H ₂₄ N ₂ S ₂	-	Oil
4a	C ₂₂ H ₂₈ N ₂ S ₂	68	Oil
4b	C ₂₇ H ₃₀ N ₂ S ₂	65	Oil
4c	C ₂₆ H ₂₈ N ₂ S ₂	62	Oil
7a	C ₂₂ H ₂₇ N ₃ S ₂	75	98-100
7g	C ₂₉ H ₃₅ N ₃ S ₂	68	123-125
12b	C ₂₀ H ₂₃ CIN ₂ S	65	110-112
12e	C ₁₉ H ₂₀ N ₂ S	70	135-137
13b	C ₂₁ H ₂₅ CIN ₂ S	72	118-120

Note: Yields and melting points are as reported in the cited literature. "-" indicates data not provided.

Table 2: Antimycobacterial Activity of Thioridazine Derivatives (MIC, µg/mL)[1]

Compound ID	M. smegmatis mc2155	M. bovis BCG	M. tuberculosis H37Rv	MDR-TB Strain 1	MDR-TB Strain 2
Thioridazine	8.2	4.1	10	11	10
12b	>64	5.3	8	10	8
12e	1.6	-	2.9	10	4
13b	>64	8	16	13	10
Isoniazid	0.063	0.125	0.03	>25	>25
Rifampicin	-	-	0.25	>25	>25

Note: MDR-TB refers to multidrug-resistant tuberculosis. "-" indicates data not provided.

Table 3: Anticancer Activity of Thioridazine Hydrochloride (IC50, μ M)[2][3]

Cell Line	Cancer Type	IC50 (μ M) at 72h
4T1	Triple-Negative Breast Cancer	9.87
MDA-MB-231	Triple-Negative Breast Cancer	18.70
T98G	Glioblastoma	12.67 (24h)
U-87 MG	Glioblastoma	12.80 (24h)

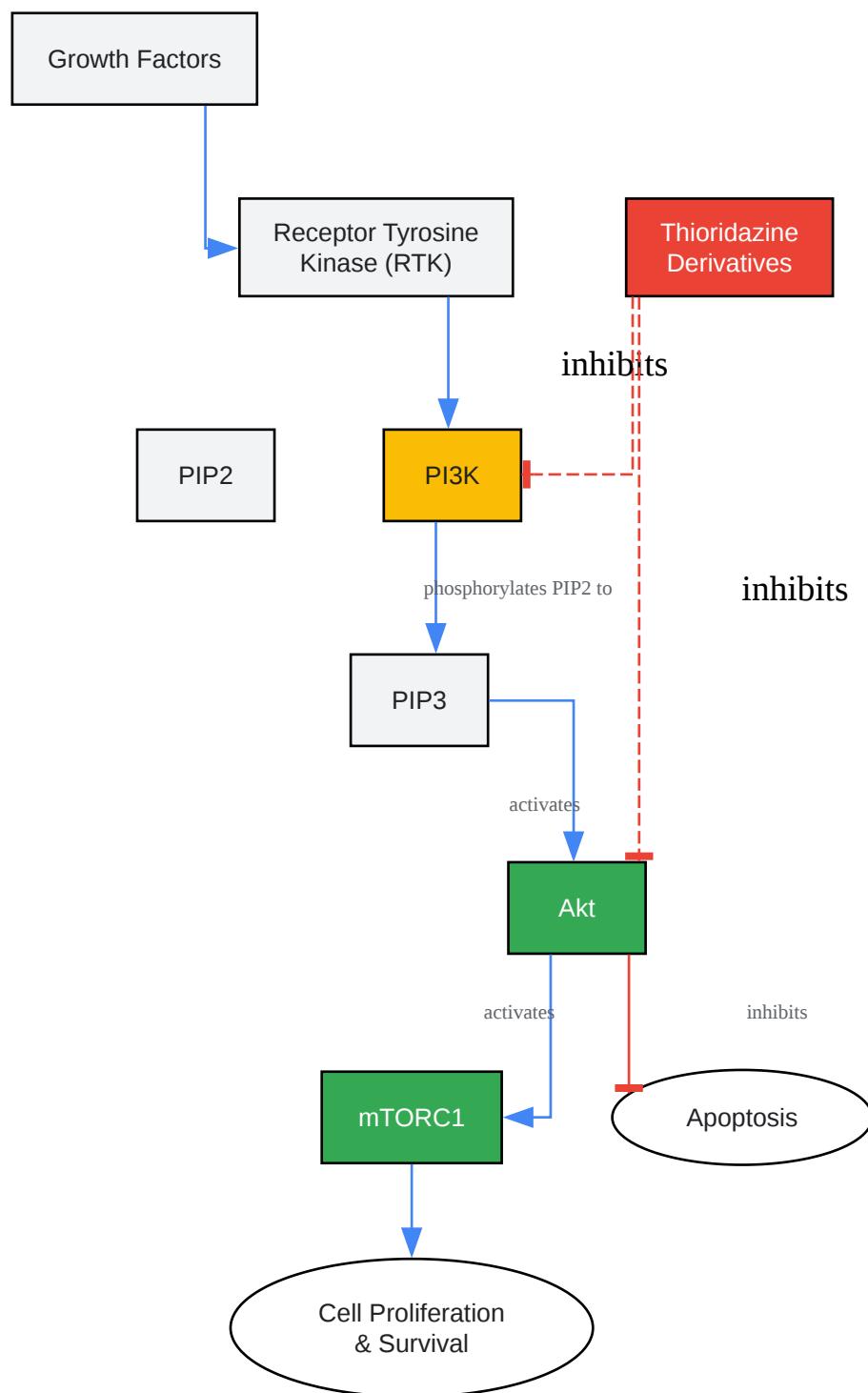
Signaling Pathways and Mechanisms of Action

Thioridazine and its derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the most prominent pathways identified is the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated,

promoting tumor progression. **Thioridazine** has been shown to inhibit the phosphorylation of Akt and downstream effectors like mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

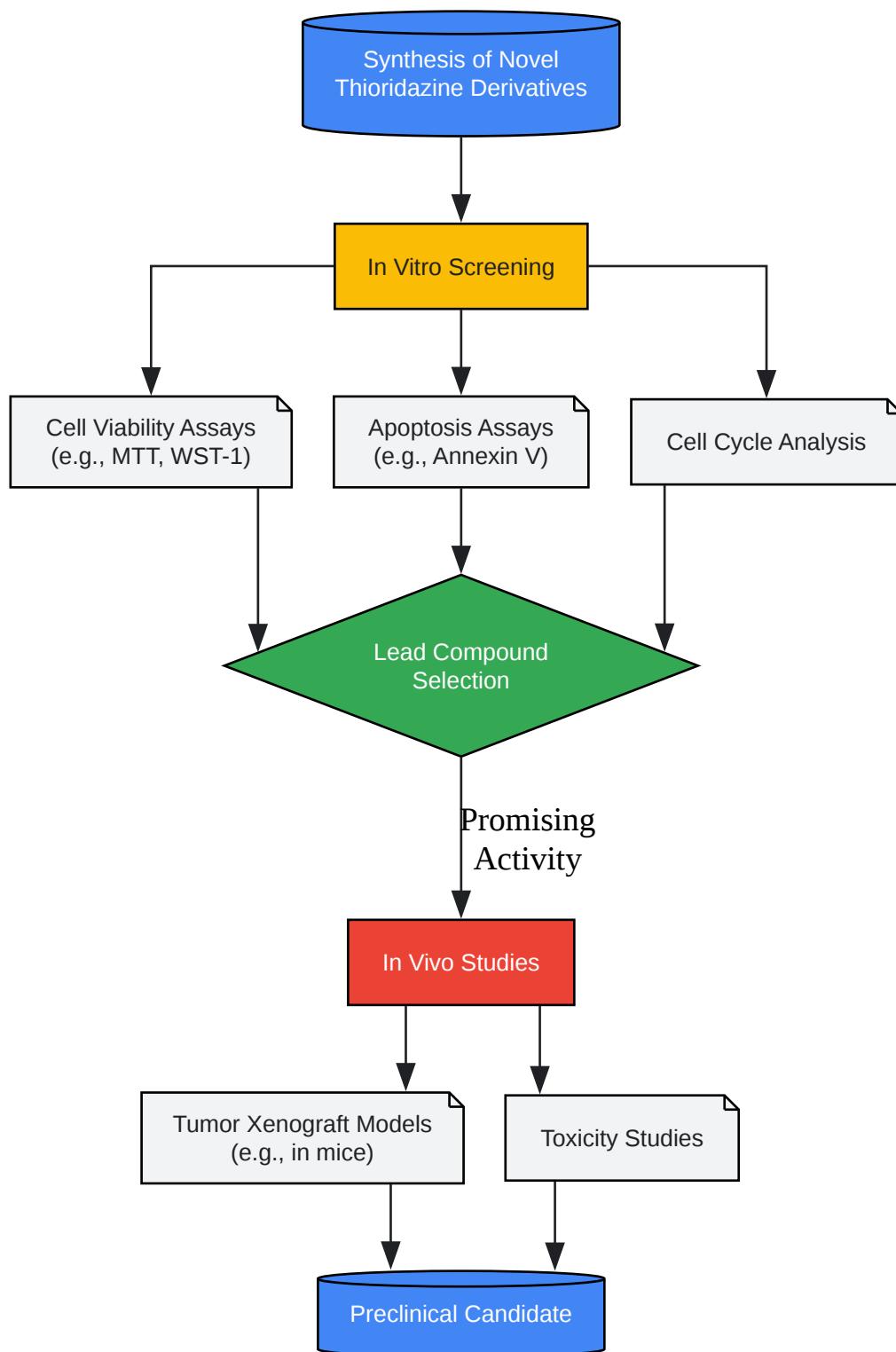


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Caption: **Thioridazine**'s inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Anticancer Drug Screening

The evaluation of novel **thioridazine** derivatives for anticancer activity typically follows a standardized workflow, beginning with in vitro assays and progressing to in vivo models for promising candidates.



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Caption: A typical workflow for anticancer drug screening.

Conclusion

The synthesis of novel **thioridazine** derivatives presents a promising avenue for the development of new therapeutics for infectious diseases and cancer. The methodologies and data presented in this guide offer a solid foundation for researchers in this field. Future work should focus on optimizing the synthetic routes to improve yields and exploring a wider range of structural modifications to enhance biological activity and selectivity while minimizing off-target effects. The continued investigation into the mechanisms of action of these compounds will be crucial for their rational design and clinical translation.

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